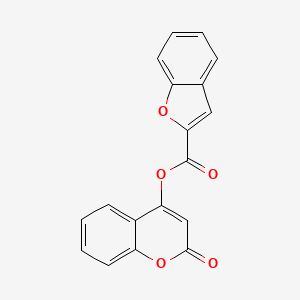![molecular formula C10H11N5OS B5884002 2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5884002.png)
2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide is a compound that belongs to the class of tetrazole-containing compounds. Tetrazoles are a group of organic compounds that possess a five-membered ring with four nitrogen atoms and one carbon atom. This compound has been extensively studied for its potential scientific research applications.
Applications De Recherche Scientifique
2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide has been studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of diabetes and cancer.
Mécanisme D'action
The mechanism of action of 2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, this compound may reduce the production of prostaglandins, thereby exhibiting its anti-inflammatory, analgesic, and antipyretic properties.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce the production of prostaglandins, which play a key role in inflammation, pain, and fever. Additionally, the compound has been shown to exhibit hypoglycemic and antitumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, as well as hypoglycemic and antitumor properties. Additionally, the compound is relatively easy to synthesize, with a yield of approximately 70-80%.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that the compound may exhibit cytotoxic effects at high concentrations. Additionally, the compound has not been extensively studied for its potential side effects and long-term toxicity.
Orientations Futures
1. Further studies are needed to fully understand the mechanism of action of 2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide.
2. The potential therapeutic applications of the compound should be further explored, particularly in the treatment of diabetes and cancer.
3. The toxicity and potential side effects of the compound should be further studied.
4. The compound should be further optimized to improve its pharmacokinetic properties and reduce its toxicity.
5. The potential of the compound as a lead compound for the development of new drugs should be explored.
6. The compound should be tested in various animal models to further evaluate its therapeutic potential.
In conclusion, this compound is a compound that has been extensively studied for its potential scientific research applications. The compound exhibits anti-inflammatory, analgesic, and antipyretic properties, as well as hypoglycemic and antitumor properties. However, further studies are needed to fully understand the mechanism of action of the compound, as well as its potential side effects and long-term toxicity. The compound has the potential to be developed into a new therapeutic agent for the treatment of various diseases, and further research in this area is warranted.
Méthodes De Synthèse
The synthesis method for 2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide involves the reaction of 4-(methylthio)phenylhydrazine with ethyl 2-chloroacetate in the presence of sodium azide. The resulting product is then hydrolyzed to obtain the final compound. The yield of the compound is approximately 70-80%.
Propriétés
IUPAC Name |
2-[5-(4-methylsulfanylphenyl)tetrazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS/c1-17-8-4-2-7(3-5-8)10-12-14-15(13-10)6-9(11)16/h2-5H,6H2,1H3,(H2,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPZQLLHTVSHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5883920.png)

![N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5883926.png)







![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5884001.png)
![4-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5884008.png)
![methyl 2-{[3-(2-furyl)-2-phenylacryloyl]amino}benzoate](/img/structure/B5884019.png)
![1-(2-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884020.png)